First-in-Human Clinical Validation vs. All Preclinical-Only αvβ3 RGD TRT Candidates
¹⁷⁷Lu-AB-3PRGD2 is the only integrin αvβ3-targeted RGD radiopharmaceutical with published first-in-human pharmacokinetic, safety, and dosimetry data. The study enrolled 10 patients with advanced integrin αvβ3-avid tumors (ACC, ICC, uLMS) who received a single dose of 1.57 ± 0.08 GBq. No adverse events over CTCAE grade 3 were observed [1]. By contrast, ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-Palm-3PRGD2, and ¹⁷⁷Lu-EB-RGD remain confined to preclinical murine models, with no published human data for any of these comparators [2][3]. This constitutes a categorical clinical-translation gap that directly impacts procurement decisions for translational research and clinical development programs.
| Evidence Dimension | Clinical development stage: published human data availability |
|---|---|
| Target Compound Data | Human Phase I data published: n=10 patients, 1.57 ± 0.08 GBq single dose, safety/PK/dosimetry fully characterized |
| Comparator Or Baseline | ¹⁷⁷Lu-3PRGD2: preclinical only (U87MG xenograft mice); ¹⁷⁷Lu-Palm-3PRGD2: preclinical only (MC38 xenograft mice); ¹⁷⁷Lu-EB-RGD: preclinical only (NSCLC PDX mice) |
| Quantified Difference | Human data available (n=10) vs. zero human data (n=0 for all comparators); categorical gap |
| Conditions | First-in-human, open-label, non-randomized study; ClinicalTrials.gov NCT05013086 |
Why This Matters
For procurement decisions supporting clinical or translational programs, only AB-3PRGD2 provides human-validated dosimetry and safety benchmarks, eliminating the translational uncertainty inherent in preclinical-only alternatives.
- [1] Sui H, Guo F, Liu H, Wang R, Li L, Wang J, Jia C, Xiang J, Liang Y, Chen X, Zhu Z, Wang F. Safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study. Acta Pharmaceutica Sinica B. 2025;15(2):669-680. doi:10.1016/j.apsb.2024.10.012 View Source
- [2] Yang G, Gao H, Luo C, Zhao X, Luo Q, Shi J. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy. Pharmaceutics. 2022;14(7):1327. doi:10.3390/pharmaceutics14071327 View Source
- [3] Zhao X, Yang G, et al. Targeted Radionuclide Therapy in Patient-Derived Xenografts Using ¹⁷⁷Lu-EB-RGD. Molecular Cancer Therapeutics. 2020;19(10):2034-2043. doi:10.1158/1535-7163.MCT-19-1098 View Source
